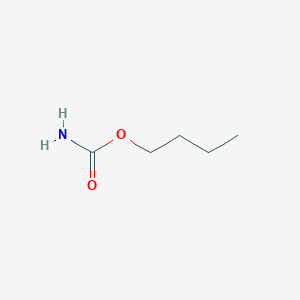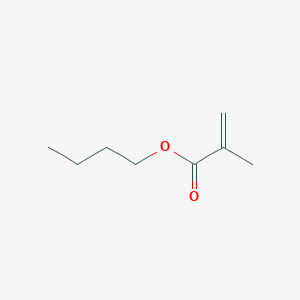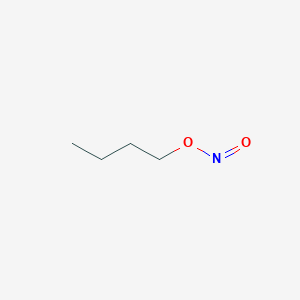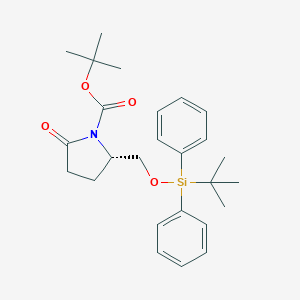
环丙磺酰胺
描述
Cyprosulfamide is a herbicide safener primarily used to protect crops from the phytotoxic effects of herbicides. It is often used in combination with thiencarbazone-methyl and tembotrione to enhance crop safety. Cyprosulfamide accelerates the detoxification process of herbicides in plants, thereby reducing the potential damage to crops .
科学研究应用
Cyprosulfamide has several scientific research applications:
Agriculture: It is widely used as a safener to protect crops from herbicide damage, particularly in maize and rice.
Biology: Cyprosulfamide has been studied for its role in enhancing abiotic stress tolerance in plants.
Chemistry: The compound is used as a model system to study the detoxification processes in plants and the interaction between safeners and herbicides.
作用机制
Target of Action
Cyprosulfamide is primarily used as a herbicide safener . It is often used in conjunction with thiencarbazone-methyl . The primary targets of Cyprosulfamide are the biochemical pathways that are involved in the detoxification of herbicides in crops .
Mode of Action
Cyprosulfamide works by accelerating the herbicide detoxification process . It enhances the metabolism of herbicides in crops, affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes .
Biochemical Pathways
Cyprosulfamide appears to induce abscisic acid (ABA) synthesis more robustly than salinity stress, allowing the two regulators to converge on certain downstream target genes . This suggests that Cyprosulfamide may be involved in the ABA signaling pathway, which is a hormone-dependent signaling pathway that plants use to adapt to abiotic stress .
Pharmacokinetics
It is known that the balance between metabolic activation and inactivation of similar compounds can be influenced by factors such as autoinduction, dose escalation, drug-drug interactions, and individual differences .
Result of Action
The application of Cyprosulfamide, either alone or in combination with ABA, has been observed to protect plants from salinity stress and induce vigorous growth, including the formation of new tillers and early flowering . This suggests that Cyprosulfamide can enhance the stress tolerance of plants and promote their growth.
Action Environment
The action of Cyprosulfamide is influenced by the environmental conditions in which the crops are grown. For example, it has been found that Cyprosulfamide can protect plants from salinity stress .
生化分析
Biochemical Properties
Cyprosulfamide plays a significant role in biochemical reactions, particularly in enhancing abiotic stress tolerance in plants . It interacts with various biomolecules, including the late embryogenesis abundant protein OsLEA3, a putative mitochondrial translocase, and a putative fumarylacetoacetate hydrolase . These interactions contribute to the protective effects of Cyprosulfamide against stress conditions .
Cellular Effects
Cyprosulfamide has notable effects on various types of cells and cellular processes. It influences cell function by protecting plants from salinity stress and inducing vigorous growth . This includes the formation of new tillers and early flowering in rice plants . Cyprosulfamide also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cyprosulfamide involves its ability to induce the synthesis of abscisic acid (ABA) more robustly than salinity stress . This allows Cyprosulfamide and ABA to converge on certain downstream target genes, exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyprosulfamide change over time. The combination of ABA and Cyprosulfamide prolongs the expression of certain genes beyond the stress period, allowing plants to maintain their enhanced growth characteristics .
Dosage Effects in Animal Models
Currently, there is limited data available on the effects of Cyprosulfamide dosage in animal models
Metabolic Pathways
Cyprosulfamide is involved in several metabolic pathways. It is known to enhance the metabolism of herbicides in crops
准备方法
The synthesis of cyprosulfamide involves several steps, including coupling and acylation reactions. A microwave-assisted synthetic route has been developed for the preparation of substituted 2-phenyl-2-cyclohexenone enol ester derivatives, which are key intermediates in the synthesis of cyprosulfamide. This method significantly improves yields and reduces reaction times . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
化学反应分析
Cyprosulfamide undergoes various chemical reactions, including:
Oxidation: Cyprosulfamide can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert cyprosulfamide to its corresponding amines.
Substitution: Cyprosulfamide can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Cyprosulfamide is unique among herbicide safeners due to its broad-spectrum activity and ability to protect multiple crop species. Similar compounds include:
Mefenpyr-diethyl: Another safener used to protect crops from herbicide injury, particularly in wheat.
Isoxadifen-ethyl: Used to protect corn from herbicide damage by inducing detoxification enzymes.
Fenclorim: A safener used in rice to protect against herbicide injury.
Compared to these compounds, cyprosulfamide offers a broader range of protection and is effective in both pre-emergence and early post-emergence applications .
Cyprosulfamide’s unique properties and versatile applications make it an essential tool in modern agriculture, contributing to improved crop safety and productivity.
属性
IUPAC Name |
N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-25-16-5-3-2-4-15(16)18(22)20-26(23,24)14-10-6-12(7-11-14)17(21)19-13-8-9-13/h2-7,10-11,13H,8-9H2,1H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWUUPVZMNKZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058022 | |
| Record name | Cyprosulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
221667-31-8 | |
| Record name | Cyprosulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221667-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyprosulfamide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221667318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyprosulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPROSULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5J23Y43OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















